Disodium 5'--inosinate

Sensory science Flavor chemistry Taste receptor pharmacology

Disodium 5′-inosinate (IMP·2Na, CAS 4691-65-0) delivers beef- and tuna-type savory notes that complement animal protein matrices—qualitatively distinct from the mushroom/vegetable umami of GMP. Its 13.1-hour half-life at pH 7.0/100°C outperforms GMP by 60%, making it the superior choice for retort-sterilized and thermally processed products. The 3.8× synergistic enhancement with MSG enables substantial sodium reduction: a 2.5% IMP + 2.5% GMP + 95% MSG blend functionally replaces 45 kg of MSG alone. Produced via non-GMO Corynebacterium stationis fermentation on tapioca starch—providing an all-vegetable, clean-label flavor solution compliant with FCC and JECFA monographs (≥97% anhydrous basis). Typical usage 0.01–0.1%; add during final 5–10 minutes of cooking for maximum flavor retention.

Molecular Formula C22H22N8Na2O14
Molecular Weight 668.4 g/mol
Cat. No. B8276402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 5'--inosinate
Molecular FormulaC22H22N8Na2O14
Molecular Weight668.4 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(=O)[O-])O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(=O)[O-])O)O)O.[Na+].[Na+]
InChIInChI=1S/2C11H12N4O7.2Na/c2*16-4-5(17)10(22-7(4)6(18)11(20)21)15-2-14-3-8(15)12-1-13-9(3)19;;/h2*1-2,4-7,10,16-18H,(H,20,21)(H,12,13,19);;/q;;2*+1/p-2/t2*4-,5+,6?,7-,10+;;/m00../s1
InChIKeyRJUVGHSMLKTWKM-AOQYFIQXSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium 5′-Inosinate (IMP·2Na) Procurement Guide: Nucleotide Flavor Enhancer Baseline Specifications


Disodium 5′-inosinate (CAS 4691-65-0, E631), the disodium salt of inosine 5′-monophosphate (IMP), belongs to the purine 5′-ribonucleotide class of flavor enhancers [1]. It exists as a colorless to white crystalline powder containing approximately 7.5 molecules of water of crystallization, with an anhydrous molecular weight of 392.17 [2]. The compound is freely soluble in water (>100 g/L at 20°C) and its aqueous solution is stable at neutral pH (7.0–8.5) [2]. IMP·2Na is produced industrially via microbial fermentation using non-genetically modified Corynebacterium stationis KCCM 80161 or similar strains, with final product purity specifications typically ≥97% (anhydrous basis) per FCC and JECFA monographs [3].

Disodium 5′-Inosinate vs. Alternative Umami Enhancers: Why In-Class Substitution Compromises Formulation Performance


5′-Ribonucleotide flavor enhancers—specifically disodium 5′-inosinate (IMP) and disodium 5′-guanylate (GMP)—are not functionally interchangeable despite their shared nucleotide classification and T1R1/T1R3 receptor activation mechanism [1]. GMP exhibits approximately 3.0 times the flavor-enhancing potency of IMP (on an anhydrous basis) in synergistic combination with monosodium glutamate [2], yet the two nucleotides impart qualitatively distinct flavor profiles: IMP contributes meat/fish-like savory notes (characteristic of beef and tuna), whereas GMP imparts mushroom/vegetable-type umami [3]. Additionally, thermal degradation kinetics differ materially: at pH 7.0 and 100°C, IMP demonstrates a half-life of 13.1 hours compared to 8.2 hours for GMP, representing a 60% longer functional stability during thermal processing [4]. These differentiated potency, flavor-quality, and stability parameters preclude simple substitution without formulation adjustment.

Disodium 5′-Inosinate Technical Evidence Compendium: Quantitative Differentiation from GMP, MSG, and I+G Blends


IMP-MSG Synergy Quantification: Threshold Reduction and Multiplicative Enhancement

Disodium 5′-inosinate acts synergistically with monosodium glutamate (MSG) to produce umami intensity far exceeding additive predictions. The detection threshold of IMP alone is approximately 0.25 g/L (0.025 g/100 mL). When combined with MSG, this threshold drops to <0.05 g/L [1]. A formulation comprising 3% IMP and 97% MSG produces flavor enhancement 3.8 times stronger than 100% MSG alone [2]. When IMP is incorporated into MSG at 5–12% by weight, the resulting mixture exhibits approximately 8-fold higher flavoring potency compared to MSG alone [3]. The synergy coefficient (γ′) for IMP-MSG has been mathematically modeled, enabling precise formulation optimization [4].

Sensory science Flavor chemistry Taste receptor pharmacology

IMP vs. GMP Synergy Potency: Comparative Enhancement Factors with MSG

Disodium 5′-guanylate (GMP) demonstrates quantifiably higher synergistic potency with MSG than disodium 5′-inosinate (IMP). Under identical assay conditions, a mixture of 3% GMP with 97% MSG yields flavor enhancement 5.8 times stronger than 100% MSG alone, whereas the equivalent 3% IMP mixture yields 3.8 times enhancement [1]. On an anhydrous basis, GMP exhibits approximately 3.0 times the flavor-enhancing activity of IMP·7.5H₂O in synergistic combination with MSG; comparing both as hydrates (GMP·7H₂O vs. IMP·7.5H₂O), the ratio is 2.3:1 [2]. This potency differential informs the commercial practice of blending IMP and GMP at 1:1 ratios to achieve balanced cost-performance profiles [3].

Sensory evaluation Nucleotide flavor enhancement Comparative potency

IMP Thermal Stability vs. GMP: Half-Life Comparison at Processing Temperatures

Thermal degradation of 5′-ribonucleotides proceeds via first-order hydrolysis of the phosphoric ester bond, with pH and temperature as primary determinants of reaction rate [1]. At 100°C, the half-life of IMP is 8.7 hours at pH 4.0, 13.1 hours at pH 7.0, and 46.2 hours at pH 9.0 [2]. In contrast, GMP exhibits consistently shorter half-lives under identical conditions: 6.4 hours (pH 4.0), 8.2 hours (pH 7.0), and 38.5 hours (pH 9.0) [2]. At neutral pH relevant to most food processing, IMP demonstrates 60% longer thermal stability (13.1 vs. 8.2 hours). The activation energies for thermal degradation of IMP and GMP are identical across all pH conditions, confirming that the stability differential arises from pre-exponential frequency factors rather than mechanistic differences [2].

Thermal degradation kinetics Food processing stability Nucleotide hydrolysis

IMP Temporal Flavor Dynamics: Time-Intensity Profile Characterization

Time-intensity (TI) profiling reveals that 5′-ribonucleotides exhibit atypical temporal characteristics distinct from classical taste modalities (sweet, sour, salty, bitter). For disodium 5′-inosinate (IMP) evaluated at 2.5 mM concentration, the time to maximum intensity (Tmax) ranges from 16 to 20 seconds, followed by a sustained plateau at maximum intensity and a persistent aftertaste lasting 50–96 seconds post-exposure [1]. Maximum intensity values vary significantly (p<0.001) across samples, with mixtures containing 2.5 mM IMP combined with 10 mM MSG yielding the highest intensities among all tested conditions [1]. Total duration and area under the time-intensity curve similarly reflect the synergistic enhancement between IMP and MSG, indicating that flavor potentiators increase total flavor perception throughout consumption [1].

Time-intensity sensory analysis Flavor persistence Umami temporal dynamics

I+G Blend Formulation: Quantified MSG Replacement and Cost Optimization

Commercial I+G blends (50:50 mixture of IMP and GMP) enable significant MSG displacement while maintaining equivalent flavor impact. Industry formulation guidelines indicate that 2.5% IMP plus 2.5% GMP combined with 95% MSG (total mixture 4.7–7 kg) can functionally replace 45 kg of pure MSG without detectable flavor deterioration [1]. This represents approximately 85–90% reduction in MSG usage per unit of flavor impact. At the 5–12% nucleotide incorporation range into MSG, flavoring potency increases approximately 8-fold relative to MSG alone [2]. The combination threshold for 1:1 IMP-GMP mixture is 0.0063 g/100 mL, which decreases further to 0.000031 g/100 mL when combined with 0.8% MSG [3].

Formulation optimization Cost reduction MSG substitution Sodium reduction

IMP Acrolein Trapping Capacity: Comparative Reactivity with GMP in High-Temperature Meat Applications

Both IMP and GMP demonstrate capacity to eliminate acrolein—a toxic α,β-unsaturated aldehyde generated during high-temperature meat processing—through nucleophilic addition reactions. In roasted pork patty applications, IMP exhibited a higher initial reaction rate with acrolein compared to GMP, whereas GMP demonstrated superior trapping capacity during later stages of thermal exposure [1]. This differential kinetic behavior suggests that IMP provides more immediate acrolein scavenging during early heating phases, while GMP offers extended protection over prolonged cooking durations. The mechanistic basis involves the nucleophilic attack of the purine ring nitrogen on the electrophilic β-carbon of acrolein, forming stable adducts [1].

Acrolein mitigation Thermal processing Food toxicology Nucleotide reactivity

Disodium 5′-Inosinate Optimal Application Scenarios: Evidence-Based Selection Guidance


Meat, Fish, and Seafood Flavor Enhancement

IMP imparts beef- and tuna-type savory notes that complement animal protein matrices [1]. The compound's 3.8× synergistic enhancement with MSG (vs. 5.8× for GMP) [2] and its 13.1-hour half-life at pH 7.0/100°C [3] make it particularly suitable for meat processing applications involving moderate thermal exposure (stewing, braising, retort). Typical usage ranges from 0.01–0.1% of food weight, with addition recommended during the final 5–10 minutes of cooking to maximize flavor retention [1].

Sodium-Reduced Formulations

IMP enables sodium reduction through MSG displacement: 2.5% IMP + 2.5% GMP + 95% MSG (4.7–7 kg) functionally replaces 45 kg MSG alone [4]. The 16–20 second time to maximum intensity and 50–96 second aftertaste [5] compensate for the rapid fade of saltiness perception in low-sodium products. At 1:50 to 1:100 IMP-to-MSG ratios, perceived umami intensity increases 7–8 times compared to either compound alone [6], enabling substantial sodium reduction without flavor compromise.

Vegetarian and Plant-Based Protein Products

Fermentation-derived IMP using non-GMO Corynebacterium stationis KCCM 80161 on tapioca starch media provides an all-vegetable flavor enhancement solution [7]. IMP's meat-like savory character compensates for the absence of animal-derived nucleotides in plant-based formulations, with typical dosage at 0.03–0.06% in vegetarian soups and meat alternatives. EFSA safety assessment confirms no toxicity concerns for the fermentation-derived product [8].

Thermally Processed Canned and Retorted Foods

IMP's superior thermal stability relative to GMP (half-life 13.1 h vs. 8.2 h at pH 7.0/100°C) [3] recommends its preferential use in retort-sterilized products where extended high-temperature exposure is unavoidable. The compound remains stable at pH 4–6 under 100°C for 1 hour, though degradation accelerates under strongly acidic conditions (pH <3) [3]. For long-shelf-life ambient products, IMP provides extended flavor shelf-life relative to GMP-containing formulations.

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